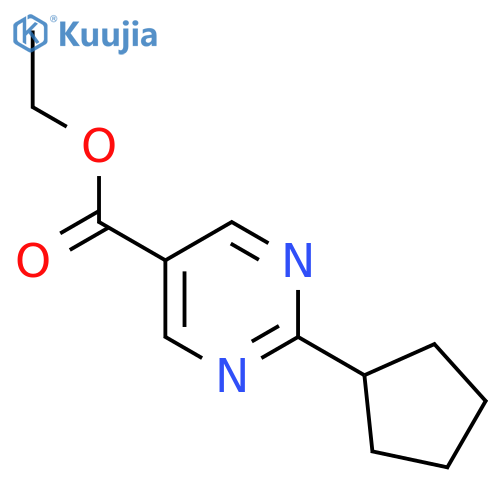

Cas no 1447606-30-5 (Ethyl 2-cyclopentylpyrimidine-5-carboxylate)

Ethyl 2-cyclopentylpyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL 2-CYCLOPENTYLPYRIMIDINE-5-CARBOXYLATE

- Ethyl 2-cyclopentylpyrimidine-5-carboxylate

-

- インチ: 1S/C12H16N2O2/c1-2-16-12(15)10-7-13-11(14-8-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3

- InChIKey: QJOKKOQQNKEXNW-UHFFFAOYSA-N

- SMILES: O(CC)C(C1C=NC(C2CCCC2)=NC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 231

- トポロジー分子極性表面積: 52.1

- XLogP3: 2.1

Ethyl 2-cyclopentylpyrimidine-5-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089006390-1g |

Ethyl 2-cyclopentylpyrimidine-5-carboxylate |

1447606-30-5 | 95% | 1g |

766.12 USD | 2021-06-01 | |

| Chemenu | CM505230-1g |

Ethyl2-cyclopentylpyrimidine-5-carboxylate |

1447606-30-5 | 97% | 1g |

$702 | 2023-02-02 |

Ethyl 2-cyclopentylpyrimidine-5-carboxylate 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

Ethyl 2-cyclopentylpyrimidine-5-carboxylateに関する追加情報

Ethyl 2-cyclopentylpyrimidine-5-carboxylate (CAS No. 1447606-30-5): A Comprehensive Overview

Ethyl 2-cyclopentylpyrimidine-5-carboxylate (CAS No. 1447606-30-5) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its cyclopentyl and pyrimidine moieties, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. TheEthyl 2-cyclopentylpyrimidine-5-carboxylatestructure not only contributes to its chemical stability but also opens up diverse possibilities for medicinal chemistry applications.

TheCAS No. 1447606-30-5registry number underscores its importance in chemical databases and research literature. Over the years, this compound has been extensively studied for its potential in drug development, particularly in the design of novel therapeutic agents targeting various diseases. Its incorporation into complex molecular architectures has shown promise in enhancing the efficacy and selectivity of drug candidates.

Recent advancements in synthetic methodologies have further highlighted the utility ofEthyl 2-cyclopentylpyrimidine-5-carboxylatein constructing biologically relevant scaffolds. Researchers have leveraged its structural features to develop inhibitors of key enzymes involved in metabolic pathways, cancer progression, and inflammatory responses. The cyclopentyl group, in particular, has been identified as a crucial pharmacophore, contributing to improved solubility and bioavailability of derived compounds.

In the context of modern drug discovery, theEthyl 2-cyclopentylpyrimidine-5-carboxylatestructure has been integrated into high-throughput screening (HTS) campaigns to identify lead compounds with desirable pharmacological properties. The pyrimidine core, a common motif in many bioactive molecules, plays a pivotal role in modulating receptor interactions and cellular signaling pathways. This dual functionality makes it an attractive building block for designing next-generation therapeutics.

The synthesis ofEthyl 2-cyclopentylpyrimidine-5-carboxylatehas been refined through multiple approaches, including multi-step organic reactions and catalytic processes. These synthetic strategies have enabled the production of high-purity samples suitable for both academic research and industrial applications. The compound's stability under various conditions further enhances its appeal as a synthetic intermediate.

One of the most compelling aspects ofEthyl 2-cyclopentylpyrimidine-5-carboxylateis its potential in addressing unmet medical needs. Studies have demonstrated its role in developing novel antiviral agents, where its structural features contribute to inhibiting viral replication mechanisms. Additionally, it has been explored as a component in anticancer therapies, targeting specific pathways that drive tumor growth and resistance.

The integration of computational chemistry and machine learning techniques has accelerated the discovery process involvingEthyl 2-cyclopentylpyrimidine-5-carboxylate. These tools have been instrumental in predicting molecular properties and optimizing synthetic routes, thereby reducing experimental trial-and-error methods. Such innovations are crucial for streamlining drug development pipelines and bringing new treatments to market more efficiently.

The pharmacokinetic profile of derivatives derived fromEthyl 2-cyclopentylpyrimidine-5-carboxylatehas also been extensively evaluated. Researchers have focused on improving metabolic stability and reducing off-target effects to enhance therapeutic outcomes. The cyclopentyl group's influence on absorption, distribution, metabolism, and excretion (ADME) properties has been particularly well-documented.

In conclusion,Ethyl 2-cyclopentylpyrimidine-5-carboxylate(CAS No. 1447606-30-5) represents a cornerstone compound in pharmaceutical research due to its structural versatility and functional diversity. Its continued exploration holds immense promise for advancing therapeutic strategies across multiple disease domains. As scientific understanding evolves, so too will the applications and significance of this remarkable molecule.

1447606-30-5 (Ethyl 2-cyclopentylpyrimidine-5-carboxylate) Related Products

- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)

- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)

- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 113534-16-0(FMOC-ASN(DOD)-OH)

- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 1127247-34-0(NHS-M-DPEG)

- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)